Cas no 2253632-52-7 (2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one)
2253632-52-7 structure
Product Name:2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one
Número CAS:2253632-52-7
MF:C10H15NO
Megavatios:165.232202768326
CID:5412839
PubChem ID:137935214
Update Time:2025-06-26
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one Propiedades químicas y físicas
Nombre e identificación
-
- Z3417107628
- 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one
- 1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one
- EN300-6504719
- 2253632-52-7
- 2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one
-
- Renchi: 1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12)
- Clave inchi: UWNGXNSWEPIFSD-UHFFFAOYSA-N
- Sonrisas: N1CC2CCCCCCC=2C1=O
Atributos calculados
- Calidad precisa: 165.115364102g/mol
- Masa isotópica única: 165.115364102g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 230
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 29.1Ų
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504719-0.05g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.05g |
$252.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.1g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.1g |
$376.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.25g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.25g |
$538.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.5g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.5g |
$847.0 | 2023-07-10 | |
| Enamine | EN300-6504719-1.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 1.0g |
$1086.0 | 2023-07-10 | |
| Enamine | EN300-6504719-2.5g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 2.5g |
$2127.0 | 2023-07-10 | |
| Enamine | EN300-6504719-5.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 5.0g |
$3147.0 | 2023-07-10 | |
| Enamine | EN300-6504719-10.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 10.0g |
$4667.0 | 2023-07-10 | |
| Aaron | AR028OI1-50mg |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 50mg |
$372.00 | 2025-02-16 | |
| Aaron | AR028OI1-100mg |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 100mg |
$542.00 | 2025-02-16 |
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one Literatura relevante
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
2253632-52-7 (2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos